molecular formula C26H18N2O2S B2818893 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 307524-00-1

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide

Cat. No.: B2818893
CAS No.: 307524-00-1
M. Wt: 422.5
InChI Key: NKXIBZULEPHKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic small molecule characterized by a benzothiazole core fused to a phenyl ring, linked via an amide bond to a 3-phenoxy-substituted benzamide group (Fig. 1). This structure combines aromatic heterocycles (benzothiazole, benzene) with flexible ether and amide linkages, enabling diverse interactions with biological targets.

Its structural complexity, including rotatable bonds (e.g., phenoxy linkage) and planar aromatic systems, may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-25(18-9-8-12-20(17-18)30-19-10-2-1-3-11-19)27-22-14-5-4-13-21(22)26-28-23-15-6-7-16-24(23)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXIBZULEPHKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a benzothiazoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs and their modifications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-phenoxybenzamide C₂₆H₁₉N₂O₂S 423.5 Benzothiazole-phenyl core, phenoxy group N/A
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide 4-butoxybenzamide C₂₄H₂₂N₂O₂S 402.5 Butoxy substituent, reduced polarity
MS8 (N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide) 4-methylthiazole C₁₇H₁₅N₂O₂S 319.4 Thiazole instead of benzothiazole
9c () 4-bromophenyl-thiazole-triazole-acetamide C₂₈H₂₃N₇O₃S 537.6 Triazole-thiazole hybrid, bromo substituent
6a–j () 4-thiazolidinone-nicotinamide hybrids Varies 450–500 (approx.) Antimicrobial focus, thiazolidinone core

Key Observations :

  • Polarity: The target compound’s phenoxy group increases hydrophobicity compared to MS8 (thiazole) but is less lipophilic than the butoxy analog .
  • Hybrid Systems : Compound 9c () incorporates a triazole-thiazole-acetamide chain, enhancing hydrogen-bonding capacity versus the target’s simpler amide linkage .
  • Bioactivity: 6a–j () demonstrate antimicrobial activity, suggesting benzothiazole-thiazolidinone hybrids may outperform the target compound in specific therapeutic contexts .

Insights :

  • The triazole-thiazole hybrid 9c exhibits superior docking scores for α-glucosidase inhibition compared to simpler benzothiazole-amide structures, likely due to enhanced π-π stacking and hydrogen bonding .
  • Antimicrobial analogs (6a–j ) achieve MIC values comparable to standard drugs, whereas the target compound’s activity in this domain remains untested .

Critical Analysis of Divergent Findings

  • Activity vs. Structure: While AS601245 () shares a benzothiazole core, its JNK inhibition highlights the role of additional substituents (e.g., pyridinyl-ethylamino groups) in target specificity . This contrasts with the target compound’s unmodified benzothiazole-phenyl system.
  • Antimicrobial vs. Kinase Focus : emphasizes antimicrobial applications, whereas and patent compounds (e.g., Example 1 in ) prioritize kinase or enzyme inhibition .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole moiety, which contributes to its biological properties. The IUPAC name for this compound is this compound, and it has the following molecular formula:

PropertyValue
Molecular FormulaC26H18N2O2S
Molecular Weight442.50 g/mol
CAS Number446832-71-9

The biological activity of this compound primarily involves its interaction with bacterial cells. The compound exhibits antibacterial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus.

Target of Action

The compound targets key cellular processes in bacteria, likely interfering with cell wall synthesis and essential metabolic pathways. This can lead to bacterial growth inhibition.

Mode of Action

The mode of action is believed to involve the disruption of bacterial cell integrity and function through:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for cell wall biosynthesis.
  • Membrane Disruption : It could also affect the bacterial membrane, leading to leakage of cellular contents.

Antibacterial Activity

Research has shown that this compound demonstrates significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values have been reported in the range of 19.7–24.2 μM , indicating its potential effectiveness against resistant bacterial strains.

Case Studies

  • Study on Staphylococcus aureus : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, a common pathogen associated with various infections.
    Study ParameterResult
    OrganismStaphylococcus aureus
    MIC Range19.7–24.2 μM
    EffectBacterial growth inhibition
  • Cytotoxicity Assessment : Additional studies evaluated the cytotoxic effects on human cell lines, revealing that while the compound is effective against bacteria, it exhibits selective toxicity that spares normal human cells at therapeutic doses.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a lead compound for developing new antibacterial agents.
  • Pharmacology : Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
  • Material Science : Explored for applications in organic electronics due to its electronic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.